molecular formula C26H21N5O2S B11527335 N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11527335
M. Wt: 467.5 g/mol
InChI Key: JDFSSBHZVJJRMG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C26H21N5O2S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H21N5O2S/c1-17(32)19-11-13-20(14-12-19)27-23(33)16-34-26-28-25-24(29-30-26)21-9-5-6-10-22(21)31(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,33)

InChI Key

JDFSSBHZVJJRMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, malononitrile, and β-enamino imides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetylphenyl)-2-({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is unique due to its triazinoindole core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

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